p-Tolylamino-acetic acid
Overview
Description
p-Tolylamino-acetic acid: is an organic compound with the molecular formula C₉H₁₁NO₂ N-(4-methylphenyl)glycine . This compound is characterized by the presence of a tolyl group attached to an amino-acetic acid moiety. It is a derivative of glycine, where one of the hydrogen atoms of the amino group is replaced by a p-tolyl group.
Mechanism of Action
Target of Action
p-Tolylamino-acetic acid is a complex compound that interacts with various targets in the bodyIt’s known that similar compounds interact with protein kinases, which play a crucial role in cellular processes .
Mode of Action
It’s suggested that it may inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition could lead to changes in cellular processes, potentially affecting cell proliferation and survival.
Biochemical Pathways
For instance, the arachidonic acid pathway, central to inflammatory responses, is one such pathway .
Result of Action
It’s also suggested that the compound could have potential anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From p-Toluidine and Ethyl Bromoacetate:
Industrial Production Methods:
- The industrial production of p-Tolylamino-acetic acid typically involves the same synthetic route as described above, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Tolylamino-acetic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino group, where different substituents can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
- The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution can yield various substituted derivatives.
Scientific Research Applications
Chemistry:
- p-Tolylamino-acetic acid is used as an intermediate in the synthesis of various organic compounds.
Biology:
- It is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine:
- Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-Phenylglycine: Similar structure but with a phenyl group instead of a tolyl group.
N-Methylglycine: Similar structure but with a methyl group instead of a tolyl group.
Uniqueness:
- The presence of the p-tolyl group in p-Tolylamino-acetic acid imparts unique chemical and physical properties, making it distinct from other glycine derivatives. This uniqueness can influence its reactivity and potential applications in various fields.
Properties
IUPAC Name |
2-(4-methylanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFOHWIEFNJZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944507 | |
Record name | N-(4-Methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-69-3 | |
Record name | 21911-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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